Hexanoyl coenzyme A trilithium salt

Description

Overview of Hexanoyl-CoA as a Central Metabolite

Hexanoyl-CoA, also known as caproyl-CoA, is an activated form of hexanoic acid, a six-carbon fatty acid. ontosight.aipubcompare.ai This activation occurs through the formation of a high-energy thioester bond with coenzyme A, a process catalyzed by acyl-CoA synthetase enzymes. ontosight.ai This chemical modification renders the fatty acid metabolically active and poised to participate in a variety of biochemical reactions.

As a central metabolite, hexanoyl-CoA sits (B43327) at the crossroads of several key metabolic pathways. ontosight.ai It is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation spiral where fatty acids are broken down to produce energy. reactome.orgnumberanalytics.com In this process, hexanoyl-CoA is sequentially shortened by two-carbon units, yielding acetyl-CoA which can then enter the citric acid cycle for ATP production. ontosight.aireactome.orgnumberanalytics.com

Conversely, hexanoyl-CoA can also serve as a building block in the synthesis of more complex lipids. ontosight.ai It can be elongated to form longer-chain fatty acids or incorporated into various lipid molecules essential for membrane structure and function. ontosight.ai Furthermore, hexanoyl-CoA is involved in post-translational modification of proteins through acylation, a process that can alter protein function and localization. ontosight.ai

The concentration of hexanoyl-CoA within cells is tightly regulated, and imbalances have been associated with certain metabolic disorders. ontosight.aihmdb.ca For instance, disruptions in the beta-oxidation of fatty acids, including hexanoyl-CoA, are implicated in mitochondrial diseases. ontosight.ai Similarly, defects in lipid breakdown pathways where hexanoyl-CoA is an intermediate can lead to lipid storage disorders. ontosight.ai

Significance of Hexanoyl-CoA in Diverse Organisms

The importance of hexanoyl-CoA extends across all domains of life, from bacteria to humans. hmdb.canih.gov In microorganisms such as Escherichia coli, hexanoyl-CoA is a metabolite involved in fatty acid metabolism. numberanalytics.comnih.gov Bacteria utilize fatty acid metabolism for energy production and as a source of building blocks for their cell membranes. numberanalytics.comnih.gov The regulation of acetyl-CoA, the precursor and product of fatty acid metabolism, is crucial for microbial physiology and is a target for metabolic engineering. nih.gov In the yeast Saccharomyces cerevisiae, engineered metabolic pathways involving hexanoyl-CoA have been developed for the production of valuable chemicals. researchgate.netnih.gov For instance, a reverse β-oxidation (rBOX) pathway has been implemented to synthesize hexanoyl-CoA for the production of medium-chain fatty acids and their derivatives. researchgate.netnih.gov

In plants, hexanoyl-CoA plays a vital role in both primary and secondary metabolism. longdom.orgphytomorphology.com It is a precursor for the biosynthesis of a variety of compounds, including lipids that are essential for membrane integrity and energy storage in seeds. longdom.org A notable example of its role in plant secondary metabolism is in Cannabis sativa, where hexanoyl-CoA is the direct precursor for the synthesis of olivetolic acid. nih.govresearchgate.netcoenzalabs.comresearchgate.net Olivetolic acid is a key intermediate in the biosynthetic pathway of cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). nih.govresearchgate.net The enzyme acyl-activating enzyme 1 (CsAAE1) has been identified as responsible for the synthesis of hexanoyl-CoA from hexanoate (B1226103) in the glandular trichomes of the plant, where cannabinoids are produced. nih.govuniprot.orgsigmaaldrich.com

In mammals, including humans, hexanoyl-CoA is a key player in fatty acid oxidation and lipid biosynthesis. hmdb.casigmaaldrich.com It is a substrate for various enzymes, including those involved in the mitochondrial beta-oxidation pathway. reactome.org Furthermore, hexanoyl-CoA has been identified as a preferred substrate for ghrelin O-acyltransferase (GOAT), an enzyme that acylates the hormone ghrelin, which is involved in appetite regulation. coenzalabs.comsigmaaldrich.comcaymanchem.com

Contextualizing Hexanoyl-CoA Trilithium Salt as a Research Tool

The inherent instability of the thioester bond in hexanoyl-CoA makes it challenging to handle and store for research purposes. The synthesis of hexanoyl coenzyme A trilithium salt provides a stable, solid form of the molecule, facilitating its use in a variety of in vitro and in vivo studies. sigmaaldrich.commoleculardepot.comchemimpex.com This commercially available, biotechnology-grade compound is crucial for investigating the enzymes and pathways in which hexanoyl-CoA is involved. sigmaaldrich.commoleculardepot.com

Researchers utilize hexanoyl-CoA trilithium salt as a substrate in enzymatic assays to characterize the activity and kinetics of enzymes such as acyl-CoA dehydrogenases and acyltransferases. moleculardepot.com For example, it has been used to study ghrelin O-acyltransferase (GOAT) and to understand its substrate preference. coenzalabs.comcaymanchem.com It also serves as a standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of hexanoyl-CoA in biological samples. sigmaaldrich.com

Furthermore, the availability of this stable salt has been instrumental in metabolic engineering research. chemimpex.com By providing a known amount of the precursor, scientists can study the efficiency of engineered pathways, such as those designed for the production of cannabinoids in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govresearchgate.net This allows for the optimization of these pathways to improve product yields. researchgate.net

Interactive Data Tables

Table 1: Key Enzymes Interacting with Hexanoyl-CoA

| Enzyme | Organism | Function | Research Application of Hexanoyl-CoA Trilithium Salt |

| Acyl-CoA Synthetase | Various | Activates hexanoic acid to hexanoyl-CoA. ontosight.ai | Studying enzyme kinetics and substrate specificity. |

| Acyl-CoA Dehydrogenase | Various | Catalyzes the first step of beta-oxidation. reactome.org | Investigating metabolic disorders related to fatty acid oxidation. |

| Ghrelin O-acyltransferase (GOAT) | Mammals | Acylates the hormone ghrelin. coenzalabs.comsigmaaldrich.com | Used as a preferred substrate in enzyme assays to study appetite regulation. coenzalabs.comcaymanchem.com |

| Olivetol (B132274) Synthase (OLS) | Cannabis sativa | Condenses hexanoyl-CoA with malonyl-CoA to produce olivetolic acid. researchgate.net | Precursor for in vitro synthesis of cannabinoid precursors. |

| Acyl-Activating Enzyme 1 (CsAAE1) | Cannabis sativa | Synthesizes hexanoyl-CoA from hexanoate. nih.govuniprot.org | Characterizing the enzyme responsible for providing the cannabinoid pathway precursor. |

Table 2: Metabolic Pathways Involving Hexanoyl-CoA

| Pathway | Description | Significance |

| Fatty Acid Beta-Oxidation | A catabolic process that breaks down fatty acids to generate acetyl-CoA for energy production. ontosight.aireactome.org | Central to energy metabolism in most organisms. |

| Fatty Acid Biosynthesis | An anabolic process that synthesizes fatty acids from smaller precursors. ontosight.ainumberanalytics.com | Essential for building cellular membranes and storing energy. |

| Cannabinoid Biosynthesis | A specialized metabolic pathway in Cannabis sativa that produces cannabinoids. nih.govresearchgate.net | Hexanoyl-CoA is a key starter unit for the synthesis of major cannabinoids. nih.govcoenzalabs.com |

| Reverse β-Oxidation (rBOX) | An engineered pathway for the synthesis of medium-chain fatty acids and their derivatives in microorganisms. researchgate.netnih.gov | Enables the biotechnological production of valuable chemicals. |

Enzymatic Activation of Hexanoic Acid to Hexanoyl-CoA

The most direct route to Hexanoyl-CoA synthesis is the activation of its corresponding free fatty acid, hexanoic acid. This process is catalyzed by a class of enzymes known as acyl-CoA synthetases.

Acyl-CoA synthetases (ACSs) are a family of enzymes responsible for the "activation" of fatty acids by converting them into their coenzyme A thioesters. wikipedia.org This activation is a crucial first step for their participation in both catabolic and anabolic pathways. wikipedia.org In the context of hexanoyl-CoA synthesis, specific ACSs exhibit activity towards short- to medium-chain fatty acids.

In Cannabis sativa, an acyl-activating enzyme designated as CsAAE1 has been identified as the primary catalyst for the conversion of hexanoic acid to hexanoyl-CoA, which serves as the precursor for cannabinoid biosynthesis. nih.govuniprot.org This enzyme shows high transcript abundance in the glandular trichomes where cannabinoids are synthesized. nih.gov While CsAAE1 is highly efficient in activating hexanoate, it can also act on other short- and medium-chain fatty acids. nih.gov

In bacteria such as Escherichia coli, FadD is a well-characterized long-chain acyl-CoA synthetase that plays a major role in the activation of exogenous fatty acids for their degradation via β-oxidation. nih.gov However, engineered variants of FadD have shown enhanced activity on medium-chain fatty acids, including hexanoate. peerj.com Another acyl-CoA synthetase, FadK, is also present in E. coli but is typically expressed under anaerobic conditions. peerj.com The functional roles of these enzymes can be pivotal in metabolic engineering strategies aimed at producing hexanoyl-CoA-derived compounds.

| Enzyme | Organism | Substrate Specificity | Cellular Location | Function |

| CsAAE1 | Cannabis sativa | Hexanoate and other short- to medium-chain fatty acids nih.gov | Cytoplasm nih.gov | Supplies hexanoyl-CoA for cannabinoid biosynthesis nih.gov |

| FadD | Escherichia coli | Primarily long-chain fatty acids, but can be engineered for medium-chain fatty acids nih.govpeerj.com | Cytoplasm | Activation of fatty acids for β-oxidation nih.gov |

| FadK | Escherichia coli | Medium-chain fatty acids | Cytoplasm | Acyl-CoA synthesis, primarily under anaerobic conditions peerj.com |

The formation of the thioester bond in hexanoyl-CoA by acyl-CoA synthetases is an ATP-dependent two-step process. frontiersin.org

In the first step, the carboxylate group of hexanoic acid attacks the α-phosphate of an ATP molecule. This results in the formation of an acyl-adenylate intermediate (hexanoyl-AMP) and the release of pyrophosphate. libretexts.orglibretexts.org

The second step involves the nucleophilic attack by the thiol group of coenzyme A on the carbonyl carbon of the hexanoyl-AMP intermediate. This displaces the AMP, leading to the formation of the high-energy thioester bond of hexanoyl-CoA. libretexts.orglibretexts.org

De Novo Fatty Acid Synthesis Contributions

De novo fatty acid synthesis (FAS) is the primary pathway for producing fatty acids from acetyl-CoA. slideshare.net This process occurs in the cytosol and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. medicoapps.org The pathway sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. uoninevah.edu.iq

While the primary product of mammalian and yeast FAS is palmitate (a 16-carbon fatty acid), the intermediates of this pathway are acyl-CoAs of varying chain lengths, including hexanoyl-CoA. utexas.edu Under normal conditions, these intermediates remain bound to the acyl carrier protein (ACP) domain of the FAS complex. However, in some microorganisms and through metabolic engineering, the pathway can be modified to release medium-chain fatty acids or their CoA derivatives. nih.gov This can be achieved by introducing specific thioesterases that cleave the growing acyl chain from the ACP at a desired length.

Reverse Beta-Oxidation Pathway for Hexanoyl-CoA Generation

The reverse β-oxidation pathway is an engineered metabolic route that has gained significant attention for the production of medium-chain fatty acids and their derivatives. nih.govnih.gov This pathway essentially reverses the steps of the catabolic β-oxidation spiral, which normally breaks down fatty acids into acetyl-CoA. wikipedia.org The reverse pathway is highly efficient as it directly utilizes acetyl-CoA for chain elongation without the ATP-dependent carboxylation to malonyl-CoA required in de novo fatty acid synthesis. nih.govbiorxiv.org

In the reverse β-oxidation pathway, acetyl-CoA serves as the fundamental two-carbon extender unit. researchgate.net The cycle begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov In subsequent rounds, an acyl-CoA molecule (such as butyryl-CoA) is elongated by another molecule of acetyl-CoA. nih.gov This iterative process allows for the stepwise extension of the carbon chain by two carbons in each cycle, leading to the formation of hexanoyl-CoA after two rounds. nih.gov

The successful implementation of the reverse β-oxidation pathway for hexanoyl-CoA production relies on a set of key enzymes, often sourced from different organisms to optimize the pathway's efficiency. nih.gov

A crucial first step is the condensation reaction, which can be catalyzed by a β-ketothiolase. The enzyme BktB from Cupriavidus necator is particularly effective as it can utilize both acetyl-CoA and butyryl-CoA as substrates, enabling the extension to a six-carbon chain. nih.govnih.gov

The subsequent reduction and dehydration steps are catalyzed by a 3-hydroxyacyl-CoA dehydrogenase and an enoyl-CoA hydratase, respectively. The 3-hydroxyacyl-CoA dehydrogenase PaaH1 , also from Cupriavidus necator, has been shown to increase the production of hexanoic acid in engineered yeast. researchgate.net The final step of each cycle is the reduction of the enoyl-CoA intermediate, which is often catalyzed by a trans-2-enoyl-CoA reductase.

| Enzyme | EC Number | Reaction Catalyzed | Organism of Origin (in engineered pathways) |

| BktB | 2.3.1.16 | Acetyl-CoA + Acetyl-CoA → Acetoacetyl-CoA + CoA; Butyryl-CoA + Acetyl-CoA → 3-Ketohexanoyl-CoA + CoA | Cupriavidus necator nih.gov |

| PaaH1 | 1.1.1.35 | 3-Hydroxyacyl-CoA + NAD+ ↔ 3-Ketoacyl-CoA + NADH + H+ | Cupriavidus necator researchgate.net |

| Crt | 4.2.1.17 | 3-Hydroxyacyl-CoA ↔ trans-2-Enoyl-CoA + H2O | Clostridium acetobutylicum nih.gov |

| Ter | 1.3.1.44 | Acyl-CoA + NADP+ → trans-2-Enoyl-CoA + NADPH + H+ | Treponema denticola nih.gov |

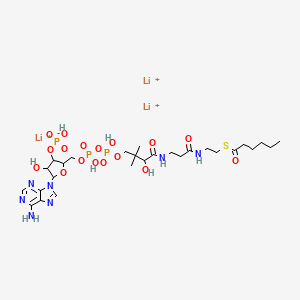

Structure

2D Structure

Properties

Molecular Formula |

C27H45Li3N7O17P3S+2 |

|---|---|

Molecular Weight |

885.6 g/mol |

IUPAC Name |

trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/q;3*+1/p-1 |

InChI Key |

FBCJBRMDAWFEFV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].[Li+].[Li+].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Origin of Product |

United States |

Metabolic Roles and Intermediary Function of Hexanoyl Coa

Fatty Acid Metabolismontosight.aireactome.orgnih.govnih.gov

Hexanoyl-CoA is a central molecule in the catabolism of fatty acids. ontosight.aihmdb.ca As a medium-chain fatty acyl-CoA, it is an integral part of the beta-oxidation spiral, the process that systematically shortens fatty acid chains to produce energy. ontosight.aireactome.org It is involved in the mitochondrial beta-oxidation of medium-chain fatty acids and also appears as an intermediate product during the peroxisomal beta-oxidation of very long-chain fatty acids. hmdb.canih.gov

In the mitochondria, Hexanoyl-CoA serves as a substrate for the beta-oxidation pathway, a major energy-yielding process. ontosight.aiwikipedia.org This catabolic process involves a cycle of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons. wikipedia.org Hexanoyl-CoA, being a six-carbon acyl-CoA, enters a specific stage of this cycle. reactome.orgutah.edu

The initial step in the mitochondrial beta-oxidation of Hexanoyl-CoA is catalyzed by an acyl-CoA dehydrogenase. wikipedia.orgdbpedia.org Specifically, Short-chain acyl-CoA dehydrogenase (SCAD) or Medium-chain acyl-CoA dehydrogenase (MCAD) acts on Hexanoyl-CoA. reactome.orgutah.edu These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to introduce a double bond between the alpha and beta carbons (C2 and C3) of the hexanoyl group. utah.eduwikipedia.orgreactome.org This dehydrogenation reaction converts Hexanoyl-CoA into trans-2-Hexenoyl-CoA and reduces FAD to FADH₂. reactome.orgreactome.org

Table 1: Key Enzymes in Hexanoyl-CoA Mitochondrial Beta-Oxidation

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | Catalyzes the first dehydrogenation step for short-chain acyl-CoAs. | Hexanoyl-CoA, FAD | trans-2-Hexenoyl-CoA, FADH₂ |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | Catalyzes the first dehydrogenation step for medium-chain acyl-CoAs. | Hexanoyl-CoA, FAD | trans-2-Hexenoyl-CoA, FADH₂ |

| Enoyl-CoA Hydratase | Crotonase | Hydrates the double bond of trans-2-enoyl-CoA. | trans-2-Hexenoyl-CoA, H₂O | (S)-3-Hydroxyhexanoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | SCHAD | Catalyzes the second dehydrogenation step. | (S)-3-Hydroxyhexanoyl-CoA, NAD⁺ | 3-Oxohexanoyl-CoA, NADH, H⁺ |

Following the initial dehydrogenation, the beta-oxidation of Hexanoyl-CoA proceeds through three more steps: hydration, a second dehydrogenation, and thiolytic cleavage. reactome.org The trans-2-Hexenoyl-CoA is hydrated to form (S)-3-Hydroxyhexanoyl-CoA, which is then oxidized to 3-Oxohexanoyl-CoA. reactome.org The final step, catalyzed by a thiolase, cleaves 3-Oxohexanoyl-CoA into a two-carbon unit, Acetyl-CoA, and a four-carbon acyl-CoA, Butanoyl-CoA. reactome.org The resulting Acetyl-CoA can then enter the citric acid cycle for further energy production, while the shorter Butanoyl-CoA can undergo further rounds of beta-oxidation. wikipedia.orgwikipedia.org

The specific cycle of beta-oxidation that begins with Hexanoyl-CoA results in the production of Butanoyl-CoA. reactome.org This represents the sixth pass in the complete beta-oxidation spiral of a longer fatty acid like palmitate. reactome.org This conversion is a four-step enzymatic sequence involving SCAD, crotonase (enoyl-CoA hydratase), short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and a ketoacyl-CoA thiolase. reactome.org The final step of this sequence yields Butanoyl-CoA and Acetyl-CoA. reactome.org Butanoyl-CoA then serves as the substrate for the next, and final, cycle of beta-oxidation for short-chain fatty acids, which ultimately produces two molecules of Acetyl-CoA. nih.gov

In addition to its role in mitochondria, Hexanoyl-CoA is also an important intermediate in the beta-oxidation pathway that occurs in peroxisomes. nih.gov Peroxisomal beta-oxidation is primarily responsible for the breakdown of very long-chain fatty acids (VLCFAs), which are then further metabolized in the mitochondria. nih.govnih.gov

Peroxisomes carry out the initial cycles of beta-oxidation for VLCFAs because the mitochondrial enzymes are not efficient at handling these longer molecules. nih.gov Through several rounds of beta-oxidation, peroxisomes shorten VLCFAs, producing acetyl-CoA and a shortened acyl-CoA in each cycle. nih.govnih.gov This process continues until the acyl-CoA chain is reduced to a medium-chain length, such as octanoyl-CoA or hexanoyl-CoA. nih.gov These shorter acyl-CoA derivatives, including Hexanoyl-CoA, can then be transported to the mitochondria for complete oxidation to acetyl-CoA. nih.gov The acetyl-CoA produced in the peroxisome can also be exported to the cytosol. nih.govnih.gov

Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation Involving Hexanoyl-CoA

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

|---|---|---|

| Primary Substrate | Short, medium, and long-chain fatty acids | Very long-chain fatty acids (VLCFAs) |

| Role of Hexanoyl-CoA | Substrate for further breakdown | Intermediate product from VLCFA shortening |

| First Enzyme | Acyl-CoA Dehydrogenase (e.g., SCAD, MCAD) | Acyl-CoA Oxidase (ACOX) |

| Electron Acceptor (1st step) | FAD | FAD |

| Fate of FADH₂ | Enters electron transport chain to produce ATP | Oxidized by O₂ to form H₂O₂ |

| End Products | Acetyl-CoA, NADH, FADH₂ | Acetyl-CoA, shortened Acyl-CoAs (e.g., Hexanoyl-CoA), H₂O₂ |

Intermediate in Peroxisomal Beta-Oxidation

Link to Microsomal Metabolism of Polyunsaturated Fatty Acids

The microsomal fatty acid elongation system is the primary pathway for determining the chain length of saturated, monounsaturated, and polyunsaturated fatty acids (PUFAs). nih.govnih.gov This system utilizes fatty acyl-CoAs as primers for the sequential addition of two-carbon units. nih.gov Research suggests that the hexanoate (B1226103) precursor of hexanoyl-CoA may be formed through a pathway involving the oxygenation and breakdown of unsaturated fatty acids. nih.govnih.govwikipedia.org Once formed, hexanoyl-CoA can act as a substrate for the microsomal elongation machinery, thereby contributing to the pool of fatty acids available for further modification, including desaturation to form various PUFA species. The enzymes responsible for desaturation, the fatty acyl-CoA desaturases, are also located in the microsomes and act on acyl-CoA substrates. nih.gov

Role in Fatty Acid Elongation

In studies with yeast, it has been observed that while longer-chain acyl-CoAs are more readily utilized, hexanoyl-CoA's role as a primer is established, particularly in the mitochondrial fatty acid elongation system. mdpi.comecmdb.ca The enzymes involved in this process exhibit specificity for the chain length of the acyl-CoA substrate. ecmdb.ca

Lipid Synthesis

As an activated fatty acid, hexanoyl-CoA is a fundamental building block for the synthesis of a wide array of lipids. nih.gov Its incorporation into these larger molecules is essential for the formation of biological membranes and energy storage.

Precursor for Triglycerides, Phospholipids (B1166683), and Sphingolipids

Hexanoyl-CoA serves as a precursor for the synthesis of major lipid classes, including triglycerides, phospholipids, and sphingolipids. nih.gov In the synthesis of triglycerides and phospholipids, fatty acyl-CoAs like hexanoyl-CoA are esterified to a glycerol-3-phosphate backbone. The initial step involves the acylation of glycerol-3-phosphate to form lysophosphatidic acid, which is then further acylated to yield phosphatidic acid. Phosphatidic acid is a key branch point, leading either to the synthesis of triglycerides for energy storage or to the production of various phospholipids that are essential components of cellular membranes. Sphingolipids, another critical class of membrane lipids, also utilize fatty acyl-CoAs in their synthesis.

Ceramide Formation

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways. Their synthesis involves the N-acylation of a sphingoid base, a reaction that utilizes a fatty acyl-CoA as the acyl donor. Hexanoyl-CoA can serve as the substrate for ceramide synthases (CerS), the enzymes that catalyze this reaction. mdpi.com There are several isoforms of ceramide synthases, each with a preference for fatty acyl-CoAs of different chain lengths. The incorporation of the hexanoyl group from hexanoyl-CoA leads to the formation of N-hexanoylsphingosine, a specific species of ceramide.

Biosynthesis of Secondary Metabolites

Beyond its role in primary metabolism, hexanoyl-CoA is a key precursor in the biosynthesis of certain specialized secondary metabolites in some organisms.

Precursor for Cannabinoid Biosynthesis

In Cannabis sativa, hexanoyl-CoA is the direct precursor for the biosynthesis of cannabinoids. nih.govwikipedia.org The pathway is initiated in the glandular trichomes of the plant. nih.gov An acyl-activating enzyme (AAE), specifically CsAAE1, synthesizes hexanoyl-CoA from hexanoate in the cytoplasm. nih.govwikipedia.org

The core of the cannabinoid structure is formed through the action of a type III polyketide synthase called olivetol (B132274) synthase (OLS). nih.gov OLS catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to produce a polyketide intermediate. nih.govnih.gov This intermediate is then cyclized and aromatized by the enzyme olivetolic acid cyclase (OAC) to form olivetolic acid (OA), the foundational molecule for the vast array of cannabinoids. nih.govnih.gov Further enzymatic steps, including prenylation by geranyl pyrophosphate, lead to the parent cannabinoid cannabigerolic acid (CBGA), from which other cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) are derived. nih.govhmdb.ca

Data Tables

Table 1: Key Enzymes in Hexanoyl-CoA Metabolism

| Enzyme | Pathway | Function | Cellular Location |

| Acyl-CoA Synthetase | Fatty Acid Activation | Activates hexanoate to hexanoyl-CoA. nih.gov | Cytoplasm, Peroxisomes |

| Fatty Acyl-CoA Elongase | Fatty Acid Elongation | Condenses hexanoyl-CoA with malonyl-CoA. nih.govnih.gov | Microsomes, Mitochondria |

| Ceramide Synthase (CerS) | Ceramide Synthesis | Transfers the hexanoyl group from hexanoyl-CoA to a sphingoid base. | Endoplasmic Reticulum |

| Olivetol Synthase (OLS) | Cannabinoid Biosynthesis | Condenses hexanoyl-CoA with three malonyl-CoA molecules. nih.gov | Cytoplasm (in Cannabis sativa) |

| Olivetolic Acid Cyclase (OAC) | Cannabinoid Biosynthesis | Cyclizes the polyketide intermediate to form olivetolic acid. nih.govnih.gov | Cytoplasm (in Cannabis sativa) |

Table 2: Metabolic Products Derived from Hexanoyl-CoA

| Product | Class | Metabolic Pathway | Significance |

| Elongated Fatty Acyl-CoAs | Fatty Acyl-CoA | Fatty Acid Elongation | Precursors for longer chain fatty acids. youtube.com |

| Triglycerides | Lipid | Lipid Synthesis | Energy storage. nih.gov |

| Phospholipids | Lipid | Lipid Synthesis | Structural components of cell membranes. nih.gov |

| N-Hexanoylsphingosine | Ceramide | Ceramide Synthesis | Component of sphingolipids and signaling molecule. |

| Olivetolic Acid | Polyketide | Cannabinoid Biosynthesis | Precursor to all cannabinoids. nih.gov |

Starter Unit for Polyketide Biosynthesis

Beyond its role in cannabinoid synthesis, hexanoyl-CoA functions as a starter unit in the biosynthesis of other polyketides in various organisms. nih.gov Polyketides are a large and diverse class of natural products with a wide range of biological activities. The biosynthesis of these compounds is catalyzed by polyketide synthases (PKSs), which are large, multifunctional enzymes. nih.gov

Type I and Type III PKSs utilize a starter acyl-CoA, such as hexanoyl-CoA, and sequentially add extender units, typically malonyl-CoA, to build the polyketide chain. nih.govnih.gov For example, the biosynthesis of the mycotoxin aflatoxin B1 involves a non-reducing PKS (NR-PKS) that utilizes a hexanoyl starter unit derived from a dedicated fatty acid synthase. scispace.com The starter unit:acyl-carrier protein transacylase (SAT) domain of the PKS is responsible for selecting the initial acyl group. nih.gov The ability of PKSs to accept different starter units, including hexanoyl-CoA, contributes to the vast structural diversity of polyketides found in nature. scispace.comacs.org

Protein Acylation and Post-Translational Modification

Protein acylation is a significant post-translational modification (PTM) where an acyl group is transferred from an acyl-CoA donor to an amino acid residue of a protein, altering its structure and function. nih.govimrpress.com While acetylation is the most studied form of this modification, a variety of other acyl-CoAs, including hexanoyl-CoA, can potentially serve as donors. imrpress.comontosight.ai

This process is generally facilitated by acyltransferases and can impact a wide range of cellular processes, including gene expression, metabolism, and protein stability. nih.govimrpress.comnih.gov The transfer of the hexanoyl group from hexanoyl-CoA to a protein would be termed "hexanoylation." While the direct and widespread evidence for protein hexanoylation is an emerging area of research, the general mechanisms of protein acylation suggest that hexanoyl-CoA could participate in these modifications, thereby influencing protein function. ontosight.ai

Energy Homeostasis and Metabolic Disorders

Hexanoyl-CoA is an integral part of fatty acid metabolism, and its dysregulation is associated with certain metabolic disorders. ontosight.ai Fatty acids are a major source of energy, and their proper breakdown is crucial for maintaining energy homeostasis. nih.gov

Involvement in Mitochondrial Disorders

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting. nih.gov This process involves the sequential breakdown of fatty acyl-CoAs, including hexanoyl-CoA, to produce acetyl-CoA, which then enters the citric acid cycle. hmdb.ca Inherited defects in the enzymes of fatty acid oxidation can lead to mitochondrial disorders. nih.govnih.gov Impaired β-oxidation of medium-chain fatty acids like hexanoic acid can result in the accumulation of hexanoyl-CoA and other intermediates. hmdb.ca This accumulation can disrupt mitochondrial function, leading to impaired energy production and contributing to the pathology of these disorders. nih.gov

Association with Lipid Storage Disorders

Lipid storage diseases are a group of inherited metabolic disorders characterized by the harmful accumulation of lipids in various tissues. nih.govbrainfacts.org These disorders often result from defects in the enzymes responsible for breaking down lipids. nih.gov As an intermediate in fatty acid metabolism, defects in the pathways involving hexanoyl-CoA can contribute to the buildup of toxic lipid species. ontosight.ai This accumulation can lead to cellular damage in organs such as the liver, brain, and heart, highlighting the importance of proper hexanoyl-CoA metabolism in preventing these conditions. ontosight.ainih.gov

Table 2: Metabolic Disorders Associated with Fatty Acid Metabolism

| Disorder Type | General Pathophysiology | Relevance of Hexanoyl-CoA |

|---|---|---|

| Mitochondrial Disorders | Impaired energy production due to defects in mitochondrial function. nih.gov | Accumulation of hexanoyl-CoA due to impaired β-oxidation can contribute to mitochondrial dysfunction. nih.govhmdb.ca |

| Lipid Storage Disorders | Harmful accumulation of lipids in cells and tissues due to enzymatic defects. nih.govbrainfacts.org | Defects in metabolic pathways involving hexanoyl-CoA can lead to the accumulation of toxic lipid intermediates. ontosight.ai |

Enzymatic Interactions and Catalytic Mechanisms

Acyl-CoA Synthetases (Acyl-Activating Enzymes, AAEs)

Acyl-CoA synthetases are a family of enzymes that catalyze the activation of fatty acids by forming a thioester bond with coenzyme A. yeastgenome.org This activation is a prerequisite for their participation in both anabolic and catabolic pathways. The reaction proceeds in two steps: first, the formation of a fatty acyl-AMP intermediate with the release of pyrophosphate, and second, the transfer of the fatty acyl group to CoA, releasing AMP. nih.gov

The substrate specificity of acyl-CoA synthetases varies among different isoforms, which are broadly classified based on their preference for fatty acids of varying chain lengths. nih.gov Some isoforms exhibit broad substrate specificity, while others are more selective.

For instance, a study of long-chain acyl-CoA synthetase (LACS) isoforms revealed distinct preferences. ACSL1 shows a preference for saturated and monounsaturated fatty acids with 16-18 carbons, whereas ACSL4 has a notable preference for arachidonic acid (C20:4). nih.gov Very-long-chain ACS isoforms can activate fatty acids up to 26 carbons long. nih.gov

In the context of hexanoyl-CoA, an acyl-activating enzyme (AAE) identified in Cannabis sativa trichomes, designated as CsAAE1, has been shown to activate hexanoate (B1226103). This activity is crucial for the biosynthesis of cannabinoids, which uses hexanoyl-CoA as a precursor. Recombinant CsAAE1 was found to activate hexanoate along with other short- and medium-chain fatty acids. nih.gov Another isoform from the same plant, CsAAE3, located in the peroxisome, also activates a range of fatty acid substrates, including hexanoate. nih.gov

The yeast Saccharomyces cerevisiae possesses a major ACSL, Faa1p, which shows a preference for cis-monounsaturated long-chain fatty acids. nih.gov While detailed kinetic data for a wide range of fatty acids are often specific to the enzyme source and experimental conditions, the varied substrate preferences highlight the diverse roles of these enzymes in cellular metabolism.

Table 1: Substrate Specificity of Various Acyl-CoA Synthetase Isoforms

| Enzyme Isoform | Organism/Tissue | Preferred Substrates | Comments |

| ACSL1 | Mammalian | C16-C18 saturated and monounsaturated fatty acids | Involved in diverse metabolic pathways. nih.gov |

| ACSL4 | Mammalian | Arachidonic acid (C20:4) | Shows marked preference for this polyunsaturated fatty acid. nih.gov |

| Very-long-chain ACS | Mammalian | C16-C18 fatty acids (can activate up to C26) | Also known as Fatty Acid Transport Proteins (FATPs). nih.gov |

| CsAAE1 | Cannabis sativa | Hexanoate and other short- to medium-chain fatty acids | Cytoplasmic enzyme involved in cannabinoid biosynthesis. nih.gov |

| CsAAE3 | Cannabis sativa | Variety of fatty acid substrates, including hexanoate | Peroxisomal enzyme. nih.gov |

| Faa1p | Saccharomyces cerevisiae | cis-monounsaturated long-chain fatty acids | Major ACSL in yeast, involved in fatty acid transport. nih.gov |

The kinetic parameters of acyl-CoA synthetases, such as the catalytic constant (kcat) and the Michaelis constant (Km), provide quantitative measures of their efficiency and affinity for different substrates. These parameters can vary significantly between different enzyme isoforms and with different fatty acid substrates.

For the yeast acyl-CoA synthetase Faa1p, initial velocity kinetic studies determined a Vmax of 158.2 nmol/min/mg protein and a Km of 71.1 µM for oleate (B1233923) (C18:1). When the concentration of oleate was held constant, the Km values for CoA and ATP were 18.3 µM and 51.6 µM, respectively. nih.gov

While specific kcat values for the interaction of most acyl-CoA synthetases with hexanoic acid are not extensively documented in comparative tables, studies on certain enzymes provide insights. For example, research on acetyl-CoA synthetase (ACS) enzymes from fungal pathogens demonstrated their high selectivity for acetate, with the Km for propionate (B1217596) being over 100-fold higher, and no activity observed with butyrate (B1204436) or valerate. yeastgenome.org This high degree of specificity for very short-chain fatty acids in some ACS isoforms underscores the diverse catalytic efficiencies across the broader family of acyl-activating enzymes.

Table 2: Kinetic Parameters of a Yeast Acyl-CoA Synthetase (Faa1p)

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Oleate | 71.1 | 158.2 |

| Coenzyme A | 18.3 | - |

| ATP | 51.6 | - |

Data from studies on Faa1p with oleate as the fatty acid substrate. nih.gov

Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT) is a crucial enzyme responsible for the acylation of the peptide hormone ghrelin. This post-translational modification is essential for ghrelin's biological activity, including its role in stimulating appetite and regulating energy balance.

Research has unexpectedly revealed that GOAT exhibits a strong preference for n-hexanoyl-CoA as an acyl donor over n-octanoyl-CoA, even though the predominant form of acylated ghrelin found in the stomach is the n-octanoyl version. researchgate.netsigmaaldrich.comcore.ac.uk This suggests that the availability of different acyl-CoAs within the ghrelin-producing cells plays a significant role in determining the final acylation state of ghrelin. The in vitro activity of recombinant GOAT confirmed this preference, highlighting the enzymatic basis for the potential diversity of ghrelin acylation. researchgate.net

The acylation of ghrelin is a critical determinant of its physiological function. The acyl group, attached to the serine-3 residue of the ghrelin peptide, is necessary for the hormone to bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R). nih.gov The length of the fatty acid side-chain can influence the potency of ghrelin. While octanoylated ghrelin is the most studied form, the preference of GOAT for hexanoyl-CoA suggests that hexanoylated ghrelin is also a physiologically relevant molecule.

The source of the acyl-CoAs for ghrelin modification can be dietary. For instance, mice fed a diet rich in C7 fatty acids were found to have circulating ghrelin acylated with a C7 side chain. This indicates that the cellular pool of acyl-CoAs available to GOAT can be influenced by diet, leading to the production of different forms of acylated ghrelin. nih.gov This has significant implications, as different acyl forms of ghrelin may have distinct physiological effects, potentially allowing for fine-tuning of metabolic regulation based on nutrient availability.

Table 3: Substrate Preference of Ghrelin O-Acyltransferase (GOAT)

| Acyl-CoA Substrate | Preference by GOAT | Predominant Form in Stomach |

| n-Hexanoyl-CoA | High | Low |

| n-Octanoyl-CoA | Lower than Hexanoyl-CoA | High |

Based on in vitro studies of recombinant GOAT. researchgate.netsigmaaldrich.comcore.ac.uk

Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of enzymes that catalyze the first step of fatty acid β-oxidation in the mitochondria. This reaction involves the introduction of a trans double bond between the α and β carbons of the acyl-CoA thioester substrate. nih.gov These enzymes are categorized based on their specificity for fatty acids of different chain lengths.

Hexanoyl-CoA, being a medium-chain acyl-CoA, is a substrate for specific ACADs. The activity of these enzymes on hexanoyl-CoA is a key step in its catabolism for energy production. The primary enzymes responsible for the dehydrogenation of hexanoyl-CoA are medium-chain acyl-CoA dehydrogenase (MCAD) and, to some extent, short/branched-chain acyl-CoA dehydrogenase (SBCAD).

MCAD is most active with fatty acyl-CoAs that have chain lengths from 6 to 12 carbons. Therefore, hexanoyl-CoA (C6) falls squarely within the substrate range of MCAD. In fact, MCAD deficiency, a common inborn error of metabolism, leads to the accumulation of medium-chain acyl-CoAs, including hexanoyl-CoA.

Table 4: Acyl-CoA Dehydrogenases Acting on Hexanoyl-CoA

| Enzyme | Abbreviation | Optimal Substrate Chain Length | Activity with Hexanoyl-CoA |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 | Yes, significant activity. |

| Short/Branched-Chain Acyl-CoA Dehydrogenase | SBCAD | Short branched-chain and some short straight-chain acyl-CoAs | Yes, some activity. |

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Less significant than MCAD. |

| Long-Chain Acyl-CoA Dehydrogenase | LCAD | >C12 | No significant activity. |

| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | >C14 | No significant activity. |

Hexanoyl coenzyme A (CoA) trilithium salt is a key intermediate in the metabolism of fatty acids. It is a six-carbon acyl-CoA thioester that plays a significant role in various enzymatic reactions within the mitochondria and peroxisomes. This article focuses on the enzymatic interactions and catalytic mechanisms involving hexanoyl-CoA.

Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of enzymes crucial for the first step of fatty acid β-oxidation. Their activity is dependent on the chain length of the fatty acyl-CoA substrate.

Short-chain acyl-CoA dehydrogenase (SCAD) is an enzyme that acts on short-chain fatty acids. medlineplus.gov In vitro studies have shown that SCAD is most active with butyryl-CoA and hexanoyl-CoA as substrates. nih.gov However, its primary physiological role is specific to the metabolism of butyryl-CoA. nih.gov In cases of SCAD deficiency, byproducts of butyryl-CoA accumulation are observed. nih.gov Interestingly, hexanoyl-CoA can be used as a competitive inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) to specifically measure SCAD activity in laboratory settings. nih.gov

Gene: ACADS medlineplus.gov

Function: Catalyzes the initial step in the mitochondrial beta-oxidation of short-chain fatty acids. medlineplus.gov

Substrate Specificity: Primarily acts on butyryl-CoA in vivo, but also shows high activity with hexanoyl-CoA in vitro. nih.gov

Medium-chain acyl-CoA dehydrogenase (MCAD) is responsible for the dehydrogenation of medium-chain fatty acids, which typically have chain lengths of 6 to 12 carbons. wikipedia.orgnih.gov Hexanoyl-CoA falls within this substrate range. In MCAD deficiency, one of the most common inherited metabolic disorders, the inability to properly metabolize medium-chain fatty acids leads to their accumulation. nih.govmedlineplus.gov This can cause serious health issues, including hypoglycemia and liver dysfunction. wikipedia.org The measurement of urinary n-hexanoylglycine, a metabolite of hexanoyl-CoA, is a key diagnostic marker for MCAD deficiency. nih.gov

Gene: ACADM medlineplus.gov

Function: Breaks down medium-chain fatty acids to produce energy. medlineplus.gov

Substrate Specificity: Acts on acyl-CoAs with chain lengths from 6 to 12 carbons. wikipedia.orgnih.gov

Long-chain specific acyl-CoA dehydrogenase (LCAD) acts on fatty acyl-CoAs with longer carbon chains, typically ranging from 8 to 18 carbons. uniprot.org While its primary substrates are longer than hexanoyl-CoA, LCAD can also act on hexanoyl-CoA. uniprot.orgnih.gov However, the physiological significance of this interaction is considered to be less than that of MCAD for hexanoyl-CoA metabolism. nih.gov

Gene: ACADL rarediseases.org

Function: Catalyzes the first step of mitochondrial beta-oxidation for long-chain and some medium-chain fatty acids. uniprot.org

Substrate Specificity: Prefers acyl-CoAs with 8 to 18 carbons, but can act on a broader range from 6 to 24 carbons. uniprot.org

Peroxisomal acyl-coenzyme A oxidase 1 (ACOX1) is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. uniprot.orgnih.gov This pathway is primarily responsible for the breakdown of very-long-chain fatty acids (VLCFAs). medlineplus.gov ACOX1 catalyzes the desaturation of acyl-CoAs, including hexanoyl-CoA, to 2-trans-enoyl-CoAs, producing hydrogen peroxide in the process. uniprot.orgmedchemexpress.com While ACOX1 can act on a broad range of substrates, its highest activity is generally observed with medium-chain fatty acyl-CoAs. uniprot.orgmedchemexpress.com

Gene: ACOX1 wikipedia.org

Function: Initial and rate-limiting step in peroxisomal β-oxidation of straight-chain fatty acids. uniprot.org

Substrate Specificity: Broad, with highest activity towards medium-chain fatty acyl-CoAs. uniprot.orgmedchemexpress.com

3-Ketoacyl-CoA Thiolase / Acetyl-CoA C-Acyltransferase

3-Ketoacyl-CoA thiolase, also known as acetyl-CoA C-acyltransferase, is an enzyme that catalyzes the final step of the β-oxidation spiral. It cleaves a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule. wikipedia.org

The mitochondrial trifunctional protein (MTP) is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid β-oxidation: 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities. nih.gov The thiolase component of MTP can act on a range of substrates, including those derived from the breakdown of longer fatty acids down to the size of hexanoyl-CoA and beyond. Deficiencies in the MTP can lead to severe metabolic disorders. nih.gov The mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) also shows hydrolase activity on various fatty acyl-CoAs, including hexanoyl-CoA. uniprot.org

Function: Catalyzes the final three steps of long-chain fatty acid β-oxidation. nih.gov

Thiolase Activity: Cleaves 3-ketoacyl-CoAs of various chain lengths. nih.gov

Peroxisomes also contain thiolase enzymes that are essential for their β-oxidation pathway. nih.gov The peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) is responsible for the thiolytic cleavage of straight-chain 3-keto fatty acyl-CoAs. uniprot.org This enzyme can act on short, medium, long, and very long straight-chain substrates. uniprot.org After several rounds of β-oxidation in the peroxisomes, shortened acyl-CoA derivatives like hexanoyl-CoA are produced. nih.gov In some organisms, a deficiency in peroxisomal thiolase can lead to an accumulation of long-chain fatty acyl-CoAs. nih.gov

Function: Catalyzes the final step of peroxisomal β-oxidation. uniprot.org

Substrate Specificity: Broad, acting on short, medium, long, and very long straight-chain 3-oxoacyl-CoAs. uniprot.org

Data Tables

Table 1: Acyl-CoA Dehydrogenase Interactions with Hexanoyl-CoA

| Enzyme | Gene | Cellular Location | Substrate Range for Hexanoyl-CoA | Key Findings |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | ACADS | Mitochondria | High in vitro activity. nih.gov | Primarily metabolizes butyryl-CoA in vivo; hexanoyl-CoA acts as a competitive inhibitor for MCAD. nih.govnih.gov |

| Medium-Chain Specific Acyl-CoA Dehydrogenase (MCAD) | ACADM | Mitochondria | Optimal substrate. nih.gov | Key enzyme for hexanoyl-CoA metabolism; deficiency leads to accumulation of hexanoylglycine. nih.gov |

| Long-Chain Specific Acyl-CoA Dehydrogenase (LCAD) | ACADL | Mitochondria | Within substrate range. uniprot.org | Can act on hexanoyl-CoA, but with lower preference compared to longer chains. uniprot.orgnih.gov |

| Peroxisomal Acyl-Coenzyme A Oxidase 1 (ACOX1) | ACOX1 | Peroxisome | Active substrate. uniprot.orgmedchemexpress.com | Rate-limiting enzyme in peroxisomal β-oxidation; shows high activity with medium-chain acyl-CoAs. uniprot.orgmedchemexpress.com |

Table 2: 3-Ketoacyl-CoA Thiolase Interactions with Hexanoyl-CoA Derivatives

| Enzyme/Complex | Cellular Location | Substrate | Key Findings |

| Mitochondrial Trifunctional Protein (MTP) | Mitochondria | 3-ketoacyl-CoAs derived from longer chains | The thiolase component is essential for the final step of long-chain fatty acid oxidation. nih.gov |

| Mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) | Mitochondria | Hexanoyl-CoA | Exhibits hydrolase activity on hexanoyl-CoA. uniprot.org |

| Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) | Peroxisome | Straight-chain 3-keto fatty acyl-CoAs | Acts on a broad range of substrates, including those leading to the formation of hexanoyl-CoA. nih.govuniprot.org |

Coenzyme A Transferases

Coenzyme A transferases are enzymes that facilitate the transfer of a CoA group from an acyl-CoA donor, such as hexanoyl-CoA, to a carboxylic acid acceptor. wikipedia.org These enzymes are pivotal in metabolic pathways like fatty acid oxidation and ketone body metabolism. wikipedia.orgnumberanalytics.com

Substrate Specificity for Short-Chain Acyl-CoAs

Coenzyme A transferases exhibit specificity for acyl-CoAs of varying chain lengths. The Cat1 family of these transferases specifically catalyzes reactions involving small acyl-CoAs. wikipedia.org Common substrates for this family include acetyl-CoA, propionyl-CoA, and butyryl-CoA. nih.gov The substrate specificity is a critical factor that dictates the metabolic pathway in which the enzyme participates. For instance, the preference of Ghrelin O-acyltransferase (GOAT) for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor highlights the specific roles of different short-chain acyl-CoAs in biological processes. sigmaaldrich.com

| Enzyme Family | Common Acyl-CoA Donors | Common Acceptors |

| Cat1 | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Butyrate, Propionate, Succinate |

| OXCT1 | Acetoacetyl-CoA, β-ketoadipyl-CoA | Succinate, Acetoacetate, Lactate |

| CitF | Acetyl-CoA | Citrate (B86180) |

| MdcA | Acetyl-CoA | Malonate |

| Frc | Formyl-CoA | Oxalate |

| Data derived from multiple sources. nih.gov |

Kinetic Mechanisms (e.g., Bi-Bi Ping-Pong)

Many Coenzyme A transferases operate through a Ping-Pong Bi-Bi mechanism, also known as a double-displacement mechanism. numberanalytics.comnumberanalytics.com This kinetic model involves the following steps:

The enzyme binds to the first substrate (the acyl-CoA donor, e.g., hexanoyl-CoA) and forms a covalent intermediate. numberanalytics.com

The first product (the deacylated CoA) is released, leaving the enzyme in a modified state. numberanalytics.com

The second substrate (the carboxylate acceptor) binds to the modified enzyme. numberanalytics.com

The acyl group is transferred to the second substrate, forming the second product (the new acyl-CoA). numberanalytics.com

The final product is released, and the enzyme returns to its original state. numberanalytics.com

This sequential binding and release of substrates and products is a hallmark of the Ping-Pong mechanism. numberanalytics.com The formation of a covalent enzyme-intermediate is a key feature that distinguishes it from other multi-substrate reaction mechanisms. numberanalytics.comnumberanalytics.com Studies on enzymes like the E. coli acetyl-CoA:acetoacetate CoA transferase have provided quantitative evidence for this steady-state ping-pong mechanism. sci-hub.se

Nudix Hydrolases (e.g., NUDT7, NUDT19) in CoA Degradation

Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolases are a family of enzymes that hydrolyze the diphosphate bond in a variety of substrates, including CoA and its esters. nih.govresearchgate.net In mammals, NUDT7 and NUDT19 are two key peroxisomal Nudix hydrolases involved in the degradation of CoA. researchgate.netresearchgate.net They catalyze the hydrolysis of free CoA and acyl-CoAs to form 3',5'-ADP and the corresponding 4'-(acyl)phosphopantetheine. nih.govresearchgate.net

NUDT7 is predominantly expressed in the liver, while NUDT19 is mainly found in the kidney, suggesting distinct roles in regulating CoA levels in these organs. researchgate.netresearchgate.netthesgc.org Both enzymes can hydrolyze a broad range of CoA species. nih.govnih.gov Recombinant NUDT7 has been shown to hydrolyze free CoA, short- and medium-chain acyl-CoAs, and CoA thioesters of bile acids. nih.gov Similarly, NUDT19 readily hydrolyzes short and medium-chain acyl-CoAs. nih.gov However, there are differences in their substrate preferences. For instance, acetyl-CoA is an excellent substrate for NUDT7 but not for NUDT19. nih.gov

The degradation of CoA by these Nudix hydrolases is an important aspect of maintaining cellular CoA homeostasis, which is crucial for the proper functioning of numerous metabolic pathways. wvu.edu Studies have shown that the deletion of NUDT7 in mice can lead to an increase in total hepatic CoA levels, particularly of medium-chain dicarboxylic acyl-CoAs, when fed a Western diet. nih.gov This highlights the in vivo role of NUDT7 in regulating the composition of the acyl-CoA pool. nih.gov Furthermore, both NUDT7 and NUDT19 have been identified as having decapping activity on dpCoA-capped RNAs in vitro. oup.comuniprot.org

| Enzyme | Primary Location | Substrate Preference | Function |

| NUDT7 | Liver Peroxisomes | Free CoA, short- and medium-chain acyl-CoAs (including acetyl-CoA), bile acid-CoAs | CoA degradation, regulation of hepatic CoA pool, deCoAping of RNA |

| NUDT19 | Kidney Peroxisomes | Free CoA, short- and medium-chain acyl-CoAs (not acetyl-CoA) | CoA degradation, regulation of kidney CoA levels, deCoAping of RNA |

| This table summarizes information from multiple sources. nih.govresearchgate.netresearchgate.netthesgc.orgnih.govnih.govoup.comuniprot.org |

Cellular and Subcellular Compartmentalization

Mitochondrial Localization and Pathways

Hexanoyl-CoA is intricately involved in mitochondrial metabolism, primarily through the β-oxidation pathway. hmdb.canih.gov While long-chain fatty acids require the carnitine shuttle to enter the mitochondria, short- and medium-chain fatty acids like hexanoate (B1226103) can cross the mitochondrial membranes and are activated to their CoA esters within the mitochondrial matrix. embopress.org

Once inside the mitochondria, hexanoyl-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the β-oxidation spiral. hmdb.ca This process systematically shortens the fatty acid chain, generating acetyl-CoA, which then enters the citric acid cycle for energy production. ontosight.aiwikipedia.org Impaired mitochondrial β-oxidation of fatty acids, including hexanoyl-CoA, can lead to mitochondrial disorders characterized by deficient energy production. ontosight.ai

The key mitochondrial pathway involving hexanoyl-CoA is:

Mitochondrial Beta-Oxidation: A cyclical process that breaks down fatty acyl-CoAs into acetyl-CoA. hmdb.canih.gov

Table 1: Key Enzymes in Mitochondrial Hexanoyl-CoA Metabolism

| Enzyme | Function | Cellular Location |

|---|---|---|

| Medium-chain acyl-CoA dehydrogenase (MCAD) | Catalyzes the first step of β-oxidation for medium-chain fatty acids. | Mitochondria |

| Enoyl-CoA hydratase | Catalyzes the hydration of the double bond created in the first step. drugbank.comaocs.org | Mitochondria |

| 3-hydroxyacyl-CoA dehydrogenase | Catalyzes the oxidation of the hydroxyl group. aocs.org | Mitochondria |

| β-ketoacyl-CoA thiolase | Catalyzes the thiolytic cleavage to release acetyl-CoA. aocs.org | Mitochondria |

Peroxisomal Localization and Pathways

Peroxisomes are also a site for fatty acid β-oxidation, particularly for very-long-chain fatty acids. nih.govlibretexts.org While mitochondria are the primary site for the oxidation of common long-chain fatty acids, peroxisomes handle the initial breakdown of these longer chains into shorter ones, such as hexanoyl-CoA. nih.gov The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation. nih.gov

The peroxisomal β-oxidation pathway differs slightly from the mitochondrial pathway. The first enzyme, acyl-CoA oxidase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). aocs.orglibretexts.org The subsequent steps, however, are catalyzed by enzymes analogous to those in the mitochondria, ultimately yielding acetyl-CoA and a shortened acyl-CoA. nih.govfrontiersin.org

Table 2: Comparison of Mitochondrial and Peroxisomal β-Oxidation of Hexanoyl-CoA

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, branched-chain fatty acids libretexts.org |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase libretexts.org |

| Electron Acceptor | FAD | O₂ libretexts.org |

| Byproduct | FADH₂ | H₂O₂ libretexts.org |

| End Products | Acetyl-CoA | Acetyl-CoA and shortened acyl-CoAs (e.g., hexanoyl-CoA) nih.gov |

Cytoplasmic Localization and Specific Enzyme Recruitment

Hexanoyl-CoA can also be found in the cytoplasm, where it is involved in various biosynthetic processes. nih.gov The enzyme acyl-activating enzyme 1 (AAE1), which synthesizes hexanoyl-CoA from hexanoate, has been found to be localized in the cytoplasm. nih.gov This cytoplasmic pool of hexanoyl-CoA can be utilized for processes such as cannabinoid biosynthesis in certain plants. nih.govglpbio.comcaymanchem.com

The recruitment of specific enzymes to the cytoplasm dictates the fate of hexanoyl-CoA. For instance, in the synthesis of cannabinoids, a cytoplasmic AAE is responsible for providing the hexanoyl-CoA precursor. nih.gov This highlights the importance of subcellular localization in directing metabolic flux.

Membrane and Extracellular Presence

Predictions based on its physicochemical properties suggest that hexanoyl-CoA may be primarily located in membranes. hmdb.canih.gov While direct evidence for its stable presence within membranes is still being investigated, its amphipathic nature, with a long hydrocarbon tail and a polar CoA head group, supports potential interactions with cellular membranes. Some proteins involved in CoA metabolism have been found to associate with the mitochondrial outer membrane. nih.gov

Furthermore, hexanoyl-CoA has been detected in the extracellular space, although the mechanisms of its export and its specific extracellular functions are not yet fully understood. hmdb.canih.gov

Regulation of Hexanoyl Coa Metabolism

Transcriptional and Genetic Regulation

The expression of genes involved in hexanoyl-CoA metabolism is tightly controlled to adapt to the cell's metabolic needs.

Antisense RNA (asRNA) technology has emerged as a powerful tool for the targeted silencing of genes, including those involved in fatty acid synthesis. lipid.orgtcsedsystem.edu This technology utilizes small, non-coding RNA molecules that are complementary to specific messenger RNA (mRNA) targets. itmuniversity.ac.in By binding to the target mRNA, asRNA can inhibit translation and often promotes the degradation of the mRNA, effectively silencing gene expression. lipid.orgitmuniversity.ac.in

In the context of fatty acid metabolism, asRNA has been used to fine-tune the expression of key enzymes. For instance, by designing asRNA to target the 5'-untranslated region (5'-UTR) of genes like fabB and fabF, which are involved in fatty acid synthesis, researchers have been able to modulate the levels of malonyl-CoA, a critical precursor. nih.govasm.org This approach allows for a controlled redirection of metabolic flux, balancing the requirements for cell growth with the production of desired compounds. asm.org Studies have shown that the inhibitory efficiency of asRNA can be adjusted by altering the target position within the 5'-UTR, with some positions leading to more effective gene silencing. asm.org This fine-tuning capability is crucial for optimizing metabolic pathways in engineered systems. nih.gov

In organisms like Escherichia coli, the genes responsible for fatty acid degradation are organized into a regulon, a group of operons controlled by a common regulator. nih.govnih.govasm.org The fad regulon includes genes such as fadA, fadB, and fadE, which encode enzymes for β-oxidation. nih.govasm.org The expression of these genes is primarily regulated at the transcriptional level. nih.govnih.gov

The key regulator of the fad regulon is the FadR repressor protein. nih.govasm.org In the absence of long-chain fatty acids, FadR binds to the operator regions of the fad operons, preventing their transcription. However, when long-chain fatty acids (typically C14 or longer) are present, they are converted to their acyl-CoA derivatives, which then bind to FadR. nih.gov This binding event causes a conformational change in FadR, leading to its dissociation from the DNA and allowing for the transcription of the fad genes. asm.org Fatty acids with chain lengths of 10 carbons or less are generally not effective inducers. nih.govnih.gov

Furthermore, the fad regulon is subject to catabolite repression by glucose, a mechanism that prioritizes the use of glucose over fatty acids as a carbon source. nih.govnih.gov

Enzymatic Regulation and Feedback Mechanisms

The activity of enzymes involved in hexanoyl-CoA metabolism is also subject to direct regulation, often through feedback mechanisms that respond to the levels of key metabolites.

High concentrations of acyl-CoA molecules, including hexanoyl-CoA, can exert feedback inhibition on enzymes within the fatty acid synthesis pathway. nih.gov For example, palmitoyl-CoA, a long-chain acyl-CoA, allosterically inactivates acetyl-CoA carboxylase (ACC), a key regulatory enzyme in fatty acid synthesis. wikipedia.org This prevents the excessive buildup of fatty acids within the cell. wikipedia.org While direct inhibition of specific enzymes by hexanoyl-CoA is less documented, the general principle of feedback inhibition by acyl-CoAs is a well-established regulatory mechanism.

Non-enzymatic acylation of proteins can also occur, especially in compartments with high acyl-CoA concentrations like the mitochondria. nih.gov This spontaneous reaction between acyl-CoA thioesters and lysine (B10760008) residues on proteins can lead to the inhibition of enzyme activity. nih.gov

Allosteric regulation plays a significant role in coordinating fatty acid metabolism with other cellular processes. Citrate (B86180), a key intermediate in the citric acid cycle, acts as an allosteric activator of acetyl-CoA carboxylase (ACC). wikipedia.orgnumberanalytics.com High levels of citrate signal an abundance of acetyl-CoA, promoting its conversion to malonyl-CoA for fatty acid synthesis. wikipedia.org

Conversely, long-chain acyl-CoA esters, the end products of fatty acid synthesis, act as feedback inhibitors of ACC. numberanalytics.com This ensures that the rate of fatty acid synthesis is responsive to the cell's energy status and the availability of precursors. The interplay between these activators and inhibitors allows for precise control over the flux through the fatty acid synthesis pathway.

Metabolic Flux Control in Engineered Systems

In the field of metabolic engineering, precise control over metabolic flux is essential for maximizing the production of desired compounds derived from hexanoyl-CoA and other acyl-CoAs. nih.govpnas.org This often involves the manipulation of the regulatory networks discussed above to redirect carbon flow.

One strategy is the use of dynamic regulatory systems. For example, engineered biosensors that respond to intracellular concentrations of key metabolites like acyl-CoAs can be used to control the expression of pathway enzymes. nih.gov A fatty acid/acyl-CoA sensor based on the FadR protein has been developed to dynamically regulate genes involved in fatty acid synthesis. nih.gov

By rewiring natural regulatory circuits, such as the FapR transcriptional regulator, engineers can create metabolic switches that dynamically control the expression of genes involved in both the supply and consumption of precursors like malonyl-CoA. pnas.org This allows the cell to balance the metabolic burden of producing a target compound with the requirements for cell growth, leading to significant improvements in product titers. pnas.org Such strategies often involve a hierarchical control system where endogenous pathways are downregulated while heterologous production pathways are activated in response to the accumulation of a specific intermediate. acs.org

Preventing Beta-Oxidation Mediated Degradation

A primary mechanism to prevent the breakdown of hexanoyl-CoA through β-oxidation involves the regulation of the carnitine palmitoyltransferase I (CPT1) enzyme. mdpi.com CPT1 is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria, where β-oxidation occurs. The key regulatory molecule is malonyl-CoA , an intermediate in fatty acid synthesis. mdpi.comwikipedia.org High levels of malonyl-CoA allosterically inhibit CPT1, thereby preventing the entry of fatty acyl-CoAs, including hexanoyl-CoA, into the mitochondria and effectively halting their degradation. mdpi.comwikipedia.org This ensures that when the cell is in a state of active fatty acid synthesis, the newly synthesized acyl-CoAs are not immediately broken down.

Furthermore, the activity of acyl-CoA dehydrogenases, the first enzymes in the β-oxidation spiral, can be subject to feedback inhibition by the products of the pathway, such as NADH and acetyl-CoA. ontosight.ai An abundance of these molecules signals a high-energy state, reducing the rate of β-oxidation.

In engineered systems designed to produce hexanoic acid, a strategy to prevent its re-assimilation and subsequent degradation involves deleting or modifying genes responsible for β-oxidation. For instance, in engineered Saccharomyces cerevisiae, preventing β-oxidation-mediated degradation has been shown to improve the production titers of hexanoic acid.

Engineering Coenzyme A Biosynthesis Pathway

To enhance the production of compounds derived from hexanoyl-CoA, such as cannabinoids in engineered yeast, it is often necessary to increase the intracellular pool of its precursor, coenzyme A. nih.govnih.gov The biosynthesis of coenzyme A from pantothenate is a five-step enzymatic pathway. nih.govresearchgate.net

Research has shown that overexpressing key enzymes in this pathway can significantly boost the intracellular concentration of coenzyme A and its derivatives. nih.govnih.gov For example, in Escherichia coli, overexpressing pantothenate kinase (PNK), the enzyme catalyzing the first committed step in CoA biosynthesis, led to a substantial increase in the total CoA pool. nih.gov Similarly, in the plant Arabidopsis thaliana, overexpression of phosphopantetheine adenylyltransferase (PPAT), which catalyzes a later step in the pathway, resulted in increased levels of CoA and acetyl-CoA, and enhanced accumulation of fatty acids in seeds. nih.gov

By increasing the availability of coenzyme A, more of it is available to be acylated to form hexanoyl-CoA, thus driving the flux towards the desired end-product. This metabolic engineering strategy is crucial for optimizing the production of valuable biochemicals that rely on hexanoyl-CoA as a precursor.

Compound Names Mentioned

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and specific quantification of short-chain acyl-CoAs, including hexanoyl-CoA, in biological samples. nih.govescholarship.org This technique offers high selectivity and sensitivity, making it superior to other methods like fluorescence-based enzymatic assays and gas chromatography-mass spectrometry (GC-MS). nih.gov The power of LC-MS/MS lies in its ability to separate complex mixtures of molecules and then detect and quantify specific compounds based on their mass-to-charge ratio.

Several LC-MS/MS methods have been developed to overcome the challenges associated with analyzing acyl-CoAs. nih.govresearchgate.net One significant advancement is the development of a single sample preparation and LC-MS/MS method that allows for the simultaneous measurement of short-chain acyl-CoAs and their biosynthetic precursors. nih.govresearchgate.net This approach often utilizes 5-sulfosalicylic acid (SSA) for deproteinization, which avoids the need for solid-phase extraction (SPE) and thus prevents the loss of important analytes. nih.gov The use of ion-pairing ultra-high-performance liquid chromatography (UHPLC) results in well-separated peaks for various acyl-CoAs. researchgate.net

The sensitivity and linearity of these LC-MS/MS methods are critical for accurate quantification. nih.gov Calibration curves are typically generated by spiking a range of known analyte concentrations into the sample matrix. researchgate.net This allows for the determination of the lower limits of detection (LOD) and quantitation (LOQ), which are often in the nanomolar range for acyl-CoAs. nih.gov For instance, research has demonstrated the linear detection of various acyl-CoAs across a wide concentration range, with high levels of precision and accuracy. nih.govresearchgate.net

In a study quantifying hexanoyl-CoA in Cannabis sativa, LC-MS/MS was used to determine its concentration in various plant tissues, finding the highest levels in female flowers. nih.gov Another study utilized quantitative LC-MS/MS to profile short-chain acyl-CoA levels in engineered Escherichia coli strains. nih.gov These examples highlight the utility of LC-MS/MS in diverse biological systems.

| Parameter | Finding | Reference(s) |

| Quantification Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary method for quantifying hexanoyl-CoA. | nih.gov, nih.gov, escholarship.org |

| Sample Preparation | Methods often involve protein precipitation with agents like 5-sulfosalicylic acid (SSA) to preserve analytes. | nih.gov |

| Chromatography | Ion-pairing ultra-high-performance liquid chromatography (UHPLC) is used for effective separation of acyl-CoAs. | researchgate.net |

| Detection Limits | Methods exhibit high sensitivity with Limits of Detection (LOD) and Quantitation (LOQ) in the low nanomolar range. | nih.gov |

| Linearity | Assays demonstrate a linear response across a broad range of concentrations. | nih.gov, researchgate.net |

Enzyme Assays for Activity and Specificity

Enzyme assays are fundamental for characterizing the enzymes that produce or utilize hexanoyl-CoA, providing insights into their activity and substrate specificity. nih.gov These assays are crucial for understanding the role of hexanoyl-CoA in specific metabolic pathways.

One key enzyme is the acyl-activating enzyme (AAE) that synthesizes hexanoyl-CoA from hexanoate (B1226103). nih.gov In Cannabis sativa, the enzyme CsAAE1 was identified and characterized through in vitro assays. nih.gov These assays demonstrated that recombinant CsAAE1 activates hexanoate as well as other short- and medium-chain fatty acids, confirming its role as a hexanoyl-CoA synthetase. nih.gov The activity of such enzymes can be measured by monitoring the formation of the product, hexanoyl-CoA, over time, often using techniques like LC-MS/MS for quantification. nih.gov

Another important enzyme that utilizes hexanoyl-CoA is ghrelin O-acyltransferase (GOAT). caymanchem.com Enzyme assays have shown that GOAT has a preference for n-hexanoyl-CoA over other acyl-CoAs like n-octanoyl-CoA as an acyl donor for the acylation of ghrelin. caymanchem.com This specificity is critical for the biological activity of ghrelin in regulating appetite and energy balance. coenzalabs.com

The substrate specificity of enzymes is a key parameter determined through these assays. For example, studies on a propionyl-CoA synthetase from Ralstonia solanacearum expressed in E. coli demonstrated its versatile substrate specificity, which was analyzed by quantifying the resulting acyl-CoA levels. nih.gov Similarly, enoyl-CoA hydratase shows high substrate specificity for certain acyl-CoAs, which is determined by measuring reaction rates with different substrates. drugbank.com

| Enzyme | Role | Substrate(s) | Key Finding | Reference(s) |

| Acyl-Activating Enzyme (CsAAE1) | Synthesizes hexanoyl-CoA | Hexanoate, other short/medium-chain fatty acids | Identified as the hexanoyl-CoA synthetase in the cannabinoid pathway in Cannabis sativa. | nih.gov |

| Ghrelin O-acyltransferase (GOAT) | Acylates ghrelin | Hexanoyl-CoA, Octanoyl-CoA | Shows a preference for n-hexanoyl-CoA as an acyl donor over n-octanoyl-CoA. | caymanchem.com, coenzalabs.com |

| Propionyl-CoA synthetase (prpE-RS) | Synthesizes various acyl-CoAs | Propionate (B1217596) and other short-chain fatty acids | Exhibits versatile substrate specificity, leading to increased levels of various acyl-CoAs when expressed in E. coli. | nih.gov |

| Enoyl-CoA hydratase | Involved in beta-oxidation | Crotonyl-CoA, Acryloyl-CoA, Methacrylyl-CoA | Demonstrates high substrate specificity for crotonyl-CoA. | drugbank.com |

Metabolic Profiling and Metabolomics Approaches

Metabolic profiling and metabolomics provide a comprehensive view of the metabolic state of a biological system, including the levels and interplay of various acyl-CoAs like hexanoyl-CoA. nih.govresearchgate.net These approaches aim to measure a wide array of metabolites simultaneously to understand global metabolic changes in response to various stimuli or genetic modifications. nih.gov

High-resolution metabolomics, often coupled with acyl-CoA profiling, allows for the widespread analysis of metabolic remodeling. nih.govresearchgate.net This involves the use of advanced analytical platforms like high-resolution mass spectrometry (e.g., Orbitrap) coupled with multiple chromatography methods to capture a broad spectrum of metabolites. nih.gov Such studies have been applied to investigate the metabolic response to high-fat diets in mice, revealing significant changes in over 50 targeted metabolites and more than 1000 untargeted features. nih.gov

These metabolomic studies have highlighted the interconnectedness of acyl-CoA metabolism with other pathways. nih.gov For instance, a strong correlation has been observed between the levels of many acyl-CoAs and their corresponding acyl-carnitines, suggesting that acyl-carnitines can serve as biomarkers for acyl-CoA levels. nih.govresearchgate.net However, exceptions exist, indicating complex regulatory mechanisms. nih.gov

Metabolomics analyses are instrumental in identifying alterations in metabolic pathways associated with various conditions. nih.gov For example, untargeted metabolomics can reveal changes in fatty acid metabolism and other pathways in response to environmental toxins or in disease states. nih.gov Web-based platforms like MetaboAnalyst facilitate the comprehensive analysis and interpretation of metabolomics data, enabling researchers to identify affected pathways and potential biomarkers. metaboanalyst.ca The application of these global profiling techniques is essential for understanding the broader physiological and pathological significance of hexanoyl-CoA and related metabolites.

| Approach | Key Feature | Application | Finding | Reference(s) |

| High-Resolution Metabolomics | Simultaneous measurement of a wide range of metabolites, including acyl-CoAs. | Studying metabolic responses to dietary changes (e.g., high-fat diet). | Revealed widespread remodeling of metabolism and correlation between acyl-CoA and acyl-carnitine levels. | nih.gov, researchgate.net |

| Untargeted Metabolomics | Global profiling of all detectable metabolites in a sample. | Investigating metabolic impairment due to toxins or disease. | Can identify altered metabolic pathways, such as those in lipid metabolism. | nih.gov |

| Metabolomics Data Analysis Platforms | Tools for statistical analysis, pathway analysis, and data interpretation. | Analysis of complex metabolomics datasets. | Facilitates the identification of significant metabolic signatures and affected pathways. | metaboanalyst.ca |

Biotechnological and Synthetic Biology Applications

Microbial Cell Factories for Hexanoyl-CoA Production

The development of microbial cell factories is central to the bio-based production of hexanoyl-CoA-derived compounds. By harnessing the metabolic machinery of microorganisms like Escherichia coli and Saccharomyces cerevisiae, researchers can create efficient and sustainable production platforms.

Escherichia coli is a versatile and widely used host for metabolic engineering due to its rapid growth and well-characterized genetics. nih.gov Scientists have successfully engineered E. coli to enhance the in vivo supply of hexanoyl-CoA for the production of valuable polyketides. One key strategy involves the introduction of a heterologous reverse β-oxidation (r-BOX) pathway, which can synthesize short-chain fatty acyl-CoAs. sjtu.edu.cn This pathway can be employed to supply the hexanoyl-CoA primer for polyketide biosynthesis from a single carbon source. sjtu.edu.cn

To increase the production of the cannabinoid precursor olivetolic acid (OLA), researchers have focused on boosting the intracellular pools of both hexanoyl-CoA and the extender unit, malonyl-CoA. sjtu.edu.cnnih.gov This has been achieved by expressing auxiliary enzymes such as acyl-CoA synthetases (e.g., FadD, FadK, AEE3) which convert exogenously supplied hexanoate (B1226103) into hexanoyl-CoA. sjtu.edu.cnnih.gov In one study, the co-expression of OLA-pathway enzymes with enzymes for precursor generation enabled the synthesis of 80 mg/L of OLA. sjtu.edu.cn A further optimized biocatalytic system in E. coli, which included the best combination of hexanoyl-CoA and malonyl-CoA synthetases (AEE3 and MatB), an ATP regeneration system, and a CoA-sufficient supply system, achieved an OLA titer of 102.1 mg/L from malonate and hexanoate substrates. nih.gov

Table 1: Engineering E. coli for Hexanoyl-CoA-Derived Olivetolic Acid Production

| Engineering Strategy | Key Enzymes/Pathways Introduced | Substrate(s) | Product Titer | Reference |

|---|---|---|---|---|

| Increased precursor supply | Olivetol (B132274) synthase (OLS), Olivetolic acid cyclase (OAC), Hexanoyl-CoA synthetase (FadD/FadK) | Glycerol (B35011), Hexanoate | 80 mg/L OLA | sjtu.edu.cn |

| Multienzyme cascade system | OLS, OAC, Hexanoyl-CoA synthetase (AEE3), Malonyl-CoA synthetase (MatB), ATP regeneration system | Hexanoate, Malonate | 102.1 mg/L OLA | nih.gov |

The yeast Saccharomyces cerevisiae is another important chassis organism for producing valuable chemicals, including medium-chain fatty acids (MCFAs) and their derivatives. nih.gov Insufficient endogenous synthesis of hexanoyl-CoA in yeast often necessitates the supplementation of cultures with hexanoate. nih.gov To overcome this limitation, metabolic engineering efforts have focused on implementing and optimizing pathways for de novo hexanoyl-CoA production.